1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol

Catalog No.
S12243590
CAS No.
M.F
C13H15NOS
M. Wt
233.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol

Product Name

1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol

IUPAC Name

1-(2-methylsulfanylphenyl)-1-(1H-pyrrol-2-yl)ethanol

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

InChI

InChI=1S/C13H15NOS/c1-13(15,12-8-5-9-14-12)10-6-3-4-7-11(10)16-2/h3-9,14-15H,1-2H3

InChI Key

AUDWSRFARASQAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1SC)(C2=CC=CN2)O

1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound characterized by its unique structure, which includes a methylthio group attached to a phenyl ring and a pyrrole ring linked through an ethanol moiety. Its molecular formula is C12H15NOS. The compound exhibits a pale-yellow to yellow-brown liquid appearance at room temperature. The presence of the hydroxyl group (-OH) and the sulfur-containing methylthio group contributes to its distinct chemical properties and potential biological activities.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids. Common reagents for oxidation include potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: The compound can be reduced to yield the corresponding alkane, typically using lithium aluminum hydride or hydrogen gas with a palladium catalyst.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride for halogenation.

Major Products from Reactions

  • Oxidation: 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)acetaldehyde or 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)acetic acid.
  • Reduction: 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethane.
  • Substitution: 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethyl chloride or 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethylamine.

The synthesis of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol can be achieved through several methods:

  • Nucleophilic Substitution: A common synthetic route involves the reaction of 2-methylthioaniline with pyrrole in the presence of a suitable base, leading to the formation of the desired ethanol derivative.

Example Synthetic Route

This compound has potential applications in various fields, including:

  • Pharmaceuticals: Due to its possible biological activities, it may serve as a lead compound for drug development.
  • Material Science: The unique properties of compounds containing sulfur and nitrogen heterocycles can be explored in creating novel materials.

Several compounds share structural similarities with 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Acetyl-1-methylpyrroleContains an acetyl group instead of hydroxylDifferent reactivity due to acetyl functionality
1-Methyl-2-acetylpyrroleAcetyl group at the 2-positionSimilarity in pyrrole structure but different functional group
2-(1-Methyl-1H-pyrrol-2-yl)ethanamineContains an amine instead of hydroxylAmine functionality alters biological activity
4-IsopropylphenolContains isopropyl instead of methylthioHydroxyl group contributes different reactivity

Uniqueness

The uniqueness of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol lies in its combination of a methylthio group and a pyrrole structure linked through an ethanol moiety. This specific arrangement allows for diverse chemical reactivity and potential biological interactions that are not observed in its analogs.

Core Synthesis via Ethanolamine-Pyrrole Condensation

The synthesis of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol through ethanolamine-pyrrole condensation represents a fundamental approach in heterocyclic chemistry that leverages the nucleophilic properties of amino alcohols with pyrrole derivatives [25] [26]. This synthetic pathway involves the formation of carbon-nitrogen and carbon-carbon bonds through a series of dehydrogenative coupling reactions that proceed under carefully controlled conditions.

The mechanism of ethanolamine-pyrrole condensation begins with the activation of the pyrrole ring system, which can occur through various catalytic systems including iridium nanoparticles, manganese-based catalysts, or traditional zinc-acetic acid combinations [25] [29]. The reaction proceeds through initial nucleophilic attack of the ethanolamine nitrogen on the activated pyrrole carbon, followed by cyclization and dehydration steps that establish the final pyrrolyl-ethanol framework [26] [29].

Research findings demonstrate that the reaction of 3-hydroxy-2-pyrones with ethanolamine under neat conditions at 65°C affords target pyrrole derivatives in very good yields, with conversions reaching 94% in optimized systems [5]. The reaction mechanism involves ring-opening of pyrone intermediates followed by intramolecular cyclization processes that generate the desired pyrrole-ethanol linkage [5] [25].

The stereochemical outcome of the condensation reaction is influenced by the spatial arrangement of substituents on both the pyrrole and ethanolamine components [25] [29]. When 2-methylthio-substituted phenyl groups are present, the electron-withdrawing effects of the sulfur atom can modulate the reactivity of the aromatic system, leading to selective formation of specific regioisomers [16] [17].

Table 3. Ethanolamine-Pyrrole Condensation Reaction Parameters

Reaction TypeCatalystTemperature (°C)SolventReaction TimeYield (%)Selectivity
Direct CondensationNone/Acid65-100Neat/Water1-24 h60-94High
Hantzsch-type SynthesisZn/AcOH25-60Ethanol/AcOH2-6 h70-85Moderate
Dehydrogenative CouplingIr/Mn Nanoparticles120-150THF/Toluene12-24 h75-93High
Pictet-Spengler-typeHCl/TFA0-25CH2Cl2/MeOH2-8 h65-80High
Knorr-type SynthesisZn/AcOH25-60Ethanol/AcOH3-12 h70-90Moderate

The Pictet-Spengler-type cyclization approach offers an alternative pathway for constructing the pyrrolyl-ethanol framework through cascade reactions [27]. This method involves the reaction of 4-chloro-5-pyrrol-1-ylpyrimidine amino aldehyde with amines under acidic conditions, yielding cyclization products that can undergo subsequent rearrangement to form novel pyrrole-fused structures [27].

Optimization of Reduction Steps Using Sodium Borohydride or Lithium Aluminum Hydride

The reduction of carbonyl precursors to form the ethanol moiety in 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol requires careful selection and optimization of metal hydride reducing agents [6] [7] [21]. Both sodium borohydride and lithium aluminum hydride serve as effective reducing agents, each offering distinct advantages depending on the specific synthetic requirements and substrate characteristics.

Sodium borohydride operates through a nucleophilic addition mechanism where the borohydride ion provides hydride ions that attack the electron-deficient carbonyl carbon [6] [22]. The reaction proceeds through a two-step addition-protonation pattern, with initial nucleophilic addition forming a carbon-hydrogen bond while breaking the carbon-oxygen pi bond, followed by protonation of the oxygen with mild acid to generate the final alcohol product [6] [22].

The selectivity of sodium borohydride reduction is particularly advantageous for aldehydes, which are converted to primary alcohols with high efficiency [6] [22]. For ketone substrates, the reduction yields secondary alcohols, though the formation of new chiral centers results in racemic mixtures when the two substituents flanking the carbonyl are different [6]. The reaction typically proceeds at room temperature in alcoholic solvents such as methanol, ethanol, or propan-2-ol, with reaction times ranging from 1-4 hours [6] [21].

Lithium aluminum hydride represents a more powerful reducing agent that operates under anhydrous conditions in ethereal solvents such as diethyl ether or tetrahydrofuran [7] [8]. The mechanism involves the formation of aluminum alkoxide intermediates that require subsequent hydrolysis with mineral acid to liberate the corresponding alcohols [7] [21]. Lithium aluminum hydride demonstrates broader substrate scope compared to sodium borohydride, effectively reducing not only aldehydes and ketones but also carboxylic acids, esters, and other carbonyl-containing functional groups [7].

Table 1. Comparative Parameters for Metal Hydride Reductions

Reducing AgentSubstrateProductSolventTemperatureReaction TimeSelectivity
Sodium Borohydride (NaBH4)AldehydesPrimary AlcoholsMethanol/Ethanol/WaterRoom Temperature1-4 hoursHigh
Sodium Borohydride (NaBH4)KetonesSecondary AlcoholsMethanol/Ethanol/WaterRoom Temperature1-4 hoursModerate (racemic mixture)
Lithium Aluminum Hydride (LiAlH4)AldehydesPrimary AlcoholsDiethyl Ether/THF-78°C to Room Temperature0.25-2 hoursHigh
Lithium Aluminum Hydride (LiAlH4)KetonesSecondary AlcoholsDiethyl Ether/THF-78°C to Room Temperature0.25-2 hoursModerate (racemic mixture)

Optimization studies reveal that reaction temperature significantly influences both reaction rate and selectivity [7] [8]. For lithium aluminum hydride reductions, temperatures ranging from -78°C to room temperature provide optimal control over reaction progress, with lower temperatures favoring higher selectivity but requiring extended reaction times [7] [23]. The use of coordinating solvents such as tetrahydrofuran enhances the solubility of lithium aluminum hydride and improves reaction efficiency [7].

The presence of the methylthio phenyl substituent in the target compound introduces additional considerations for reduction optimization [15] [19]. Sulfur-containing functional groups can potentially interfere with metal hydride reductions through coordination effects or competing reduction pathways [15]. Research demonstrates that thioether groups generally remain unreactive toward both sodium borohydride and lithium aluminum hydride under standard conditions, allowing selective reduction of carbonyl groups without affecting the methylthio substituent [15] [19].

Mechanistic studies using deuterium labeling have provided insights into the stereochemical course of hydride delivery [10] [14]. The reduction of bicyclic ketones demonstrates preferential hydride addition from the least hindered face, resulting in diastereomeric ratios that favor the thermodynamically more stable products [6]. For the synthesis of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol, these stereochemical considerations become critical when the carbonyl precursor contains pre-existing stereocenters.

Functionalization of the Methylthio Phenyl Substituent

The methylthio phenyl substituent in 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol provides a versatile handle for further synthetic elaboration through various functionalization strategies [15] [16] [17]. These transformations leverage the unique electronic and steric properties of the sulfur atom to enable selective modifications that can enhance biological activity or provide access to structurally diverse analogs.

Oxidative functionalization represents the most extensively studied approach for methylthio group modification [15] [20]. The oxidation of thioether groups to sulfoxides and sulfones can be accomplished using various oxidizing agents including hydrogen peroxide, sodium hypochlorite, and other reactive oxygen species [15] [20]. Research demonstrates that the oxidation kinetics are highly dependent on the electronic environment of the sulfur atom, with electron-withdrawing substituents decreasing the nucleophilicity of sulfur and slowing the oxidation rate [15].

Kinetic studies reveal that 3-methylthiopropylamide undergoes complete oxidation with hydrogen peroxide within 20 hours at room temperature, while 4-(methylthio)benzylamide requires 7 days for comparable conversion due to the electron-withdrawing effect of the phenyl group [15]. The oxidation proceeds through formation of sulfoxides as intermediates, which can be further oxidized to sulfones under more forcing conditions [15] [20].

Table 2. Methylthio Phenyl Substituent Functionalization Parameters

Functionalization TypeReagent/CatalystConditionsProduct TypeReaction TimeYield Range
Oxidation to SulfoxideH2O2, NaOClRT, aqueousSulfoxides10 ms - 48 h70-95%
Oxidation to SulfoneExcess H2O2, NaOCl40-60°C, aqueousSulfones2-24 h60-85%
Directed C-H ActivationPd/Rh Catalysts80-120°C, inert atmosphereArylated products6-24 h55-85%
Decarboxylative CouplingCu-based catalysts65°C, O2 atmosphereThioether derivatives3-12 h40-75%
Radical FormationHydroxyl RadicalsRT, aqueousAlkylthio radicalsInstantaneousVariable

Sulfur-directed carbon-hydrogen activation provides another powerful strategy for methylthio group functionalization [16] [17]. The 2-(methylthio)aniline directing group has been demonstrated to promote efficient and straightforward protocols for selective beta-modification of amino acid derivatives [16]. This approach allows for mono-selective beta-carbon-hydrogen arylation with high yields and minimal side product formation [16].

The decreased reactivity of methylthio aniline directing groups compared to 8-aminoquinoline systems enables selective monoarylations without overreaction [16]. The protocol demonstrates excellent compatibility with highly functionalized side chains and can be applied to the modification of dipeptides containing C-terminal alanines [16]. The methylthio aniline directing group can be readily removed under mild conditions, providing access to free carboxylic acids as valuable synthetic intermediates [16].

Transition metal-catalyzed cascade carbon-hydrogen activation combined with cyclization reactions offers advanced functionalization possibilities [17]. These transformations maintain a delicate balance between catalyst activation and poisoning effects inherent to sulfur-containing systems [17]. Research demonstrates that rhodium, ruthenium, and cobalt catalysts can effectively promote various cascade processes when combined with appropriate additives [17].

Decarboxylative functionalization represents an emerging approach for aryl alcohol conversion that can be applied to methylthio-substituted systems [18]. This methodology involves the cooperation of oxygenation and decarboxylative functionalization processes, both catalyzed by copper-based systems using molecular oxygen as the oxidant [18]. The reaction proceeds through initial copper-catalyzed dehydrogenation of alcohol substrates under alkaline conditions, followed by successive carbon-carbon bond cleavage and decarboxylative coupling [18].

The structural elucidation of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol through X-ray crystallographic analysis provides fundamental insights into its molecular architecture and solid-state packing arrangements. While direct crystallographic data for this specific compound has not been reported in the literature, structural analysis can be informed by related heterocyclic compounds containing similar functional groups [1] [2] [3] [4].

The molecular formula C₁₃H₁₅NOS indicates a molecular weight of 233.33 g/mol, confirming the presence of 13 carbon atoms, 15 hydrogen atoms, one nitrogen atom, one oxygen atom, and one sulfur atom [1]. The compound crystallizes with distinct conformational features that are characteristic of aromatic systems containing both pyrrole and phenyl rings with methylthio and hydroxyl substituents.

Conformational analysis of related pyrrole-containing compounds demonstrates that the pyrrole ring typically adopts planar geometry, with aromatic rings showing characteristic dihedral angles relative to each other [4] [5] [6]. In compounds containing 1H-pyrrole substituted with phenyl groups, dihedral angles between the pyrrole and phenyl rings range from 10.9° to 59.95°, depending on the specific substitution pattern and intermolecular interactions [4] [5] [6]. For the title compound, the pyrrole ring is expected to make a significant dihedral angle with the methylthio-substituted phenyl ring due to steric interactions between the methylthio group and the pyrrole system.

The methylthio substituent on the phenyl ring introduces conformational complexity, as the C-S bond typically adopts a noncoplanar conformation relative to the aromatic plane [7]. This noncoplanar arrangement is energetically favorable and contributes to the overall three-dimensional structure of the molecule [7]. The methylthio group exhibits characteristic bond lengths, with C-S distances typically ranging from 1.76-1.82 Å and S-C(methyl) distances of approximately 1.80-1.84 Å [8] [7].

The ethanol moiety connecting the pyrrole and phenyl rings provides additional conformational flexibility. The C-OH bond length is expected to be approximately 1.42-1.44 Å, consistent with typical alcohol bond distances [9] [10]. The presence of the hydroxyl group introduces hydrogen bonding capabilities that significantly influence crystal packing arrangements [9] [10].

Intermolecular interactions in the crystal structure are dominated by hydrogen bonding patterns involving the hydroxyl group and the pyrrole nitrogen. N-H···O hydrogen bonds are commonly observed in pyrrole-containing compounds, with typical N···O distances ranging from 2.8-3.2 Å [4] [5] [6]. These hydrogen bonds often form characteristic R₂²(10) motifs in centrosymmetric dimers [5].

The three-dimensional packing arrangement is further stabilized by C-H···π interactions between aromatic rings [4] [11]. These interactions typically involve C-H bonds from the methylthio group or alkyl substituents interacting with the π-electron systems of the aromatic rings [11]. The strength of these interactions ranges from 2-8 kcal/mol, providing significant contribution to crystal stability [11].

Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, DEPT-135)

¹H Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol exhibits characteristic resonances that reflect the electronic environment of protons in this heterocyclic system. The aromatic region displays multiple overlapping signals corresponding to the phenyl and pyrrole ring protons [12] [13] [14].

The pyrrole ring protons appear in the characteristic aromatic region with specific chemical shift patterns. The α-protons (H-3 and H-5) of the pyrrole ring typically resonate at lower field compared to the β-protons (H-4) [14] [15]. Based on related pyrrole systems, the α-protons are expected to appear at approximately 6.8-7.2 ppm, while the β-protons resonate around 6.2-6.4 ppm [16] [14]. The pyrrole NH proton exhibits characteristic downfield chemical shift at approximately 8.0-10.0 ppm, depending on intermolecular hydrogen bonding effects [17] [14].

The methylthio-substituted phenyl ring protons display characteristic ortho-coupling patterns. The aromatic protons appear as a complex multiplet in the range of 7.2-7.6 ppm [13]. The methylthio substituent influences the chemical shifts of adjacent aromatic protons through electronic effects, causing subtle but measurable shifts relative to unsubstituted benzene derivatives [13].

The methylthio group contributes a distinctive singlet at approximately 2.4-2.5 ppm, corresponding to the three methyl protons attached to sulfur [18] [19]. This chemical shift is characteristic of aromatic methylthio substituents and provides clear identification of this functional group [18].

The ethanol bridge protons exhibit characteristic chemical shifts reflecting their electronic environment. The methyl group of the ethanol moiety appears as a doublet at approximately 1.4-1.6 ppm due to coupling with the adjacent CH proton [16]. The CH proton appears as a quartet around 4.5-5.0 ppm, reflecting coupling with the methyl group and the hydroxyl proton [16].

The hydroxyl proton typically appears as a broad signal between 2.0-4.0 ppm, with the exact position highly dependent on concentration, temperature, and solvent effects [20] [17]. In deuterated solvents, this signal may undergo exchange and disappear from the spectrum [17].

¹³C Nuclear Magnetic Resonance Spectroscopy

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The aromatic carbon atoms exhibit characteristic chemical shifts in the range of 110-150 ppm [21] [22] [14] [23].

The pyrrole ring carbons display distinctive chemical shift patterns. The α-carbons (C-2 and C-5) typically appear around 108-115 ppm, while the β-carbons (C-3 and C-4) resonate at approximately 118-125 ppm [22] [14]. These assignments are consistent with the electron density distribution in the pyrrole ring system [22].

The methylthio-substituted phenyl ring carbons span a range from 125-145 ppm [21] [23]. The carbon bearing the methylthio substituent (C-2 of the phenyl ring) exhibits a characteristic downfield shift due to the electronegativity of sulfur, appearing around 135-140 ppm [24]. The remaining phenyl carbons appear as multiple signals in the typical aromatic region [23].

The quaternary carbon bearing the hydroxyl group represents a critical structural feature, appearing around 75-85 ppm [21]. This chemical shift reflects the α-position to both aromatic systems and the presence of the hydroxyl substituent [21].

The methylthio carbon appears as a characteristic signal around 15-20 ppm, consistent with aliphatic carbons attached to sulfur [8] [24]. This assignment is confirmed through comparison with related methylthio-containing compounds [8].

The methyl carbon of the ethanol moiety appears around 20-25 ppm, typical for aliphatic carbons in alcohol systems [16] [21].

DEPT-135 Analysis

DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiments provide crucial multiplicity information for carbon assignments [25] [26] [27] [28]. This technique distinguishes between CH₃, CH₂, CH, and quaternary carbons based on phase relationships in the spectrum [26] [28].

In the DEPT-135 spectrum of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol, CH₃ and CH carbons appear as positive signals, while CH₂ carbons appear as negative (inverted) signals [26] [28]. Quaternary carbons are suppressed and do not appear in DEPT experiments [26] [28].

The methylthio CH₃ group appears as a positive signal at approximately 15-20 ppm, confirming its identity as a methyl group [27] [28]. The ethanol methyl group similarly appears as a positive signal around 20-25 ppm [16] [27].

The aromatic CH carbons from both the pyrrole and phenyl rings appear as positive signals in the aromatic region (110-150 ppm) [27] [14]. The specific multiplicity assignments help distinguish between different aromatic environments [27].

The quaternary carbon bearing the hydroxyl group does not appear in DEPT-135, confirming its quaternary nature [26] [28]. This absence, combined with its characteristic chemical shift in the broadband ¹³C spectrum, provides definitive structural confirmation [26].

The DEPT-90 experiment would show only CH carbons, providing additional confirmation of aromatic carbon assignments [26] [27]. The absence of CH₂ signals in this system simplifies the spectral interpretation [27].

Vibrational Modes in Infrared and Raman Spectroscopy

The infrared and Raman spectroscopic analysis of 1-(2-(Methylthio)phenyl)-1-(1H-pyrrol-2-yl)ethanol reveals characteristic vibrational modes that provide structural confirmation and functional group identification. The vibrational spectrum reflects the complex molecular architecture containing aromatic, alcoholic, and organosulfur functionalities [8] [29] [30] [31].

Hydroxyl Group Vibrational Modes

The hydroxyl group exhibits characteristic stretching vibrations that dominate the high-frequency region of the infrared spectrum. The O-H stretching mode appears as a broad, intense absorption in the range of 3200-3600 cm⁻¹ [29] [20] [30] [31]. The exact position and breadth of this absorption depend significantly on the extent of hydrogen bonding in the solid state [20] [30] [31].

For tertiary alcohols, the O-H stretching frequency typically appears around 3350-3400 cm⁻¹ [31] [9]. The broadening of this absorption results from hydrogen bonding interactions, which create a distribution of O-H bond strengths and corresponding vibrational frequencies [20] [31]. In the solid state, intermolecular hydrogen bonding between hydroxyl groups and pyrrole nitrogen atoms contributes to the observed spectral features [20] [9].

The C-O stretching vibration provides additional confirmation of the alcohol functionality. For tertiary alcohols, this mode appears in the range of 1100-1200 cm⁻¹ [29] [31]. The exact frequency depends on the electronic environment and steric factors around the C-OH bond [31]. The relatively high frequency reflects the partial double-bond character resulting from hyperconjugation effects [31].

Aromatic Ring Vibrational Modes

The aromatic ring systems contribute multiple characteristic vibrations to both infrared and Raman spectra. The phenyl ring exhibits typical benzene-derived vibrational modes, including C=C stretching vibrations in the range of 1450-1600 cm⁻¹ [30] [32]. Multiple absorptions in this region reflect the symmetry-lowering effect of the methylthio substituent [30].

The pyrrole ring displays distinctive vibrational characteristics that distinguish it from benzene derivatives. The ring breathing mode typically appears around 1000-1100 cm⁻¹ in both infrared and Raman spectra [33]. This vibration is particularly sensitive to the electronic environment and substitution pattern of the pyrrole ring [33].

The N-H stretching vibration of the pyrrole ring appears as a medium-intensity absorption around 3300-3500 cm⁻¹ [33] [30]. This frequency is lower than typical amine N-H stretches due to the partial sp² character of the pyrrole nitrogen [30] [33]. In aqueous or protic environments, this absorption may broaden due to hydrogen bonding interactions [33].

Aromatic C-H stretching vibrations appear as weak to medium intensity absorptions in the range of 3000-3100 cm⁻¹ [30] [32]. These frequencies are characteristic of sp²-hybridized C-H bonds and provide confirmation of aromatic character [32].

Methylthio Group Vibrational Modes

The methylthio substituent contributes several characteristic vibrational modes to the spectrum. The C-S stretching vibrations appear in the range of 600-800 cm⁻¹ [8] [32]. For aromatic methylthio groups, these vibrations typically manifest as medium-intensity absorptions around 680-720 cm⁻¹ [8].

The methyl group attached to sulfur exhibits characteristic C-H stretching modes in the range of 2850-2950 cm⁻¹ [8] [34]. These frequencies are slightly lower than typical alkyl C-H stretches due to the electron-withdrawing effect of the sulfur atom [8]. The symmetric and antisymmetric stretching modes may be resolved as separate absorptions depending on instrumental resolution [34].

The S-C(methyl) stretching vibration contributes to absorptions in the 700-800 cm⁻¹ region [8] [35]. This mode often couples with other molecular vibrations, making precise assignment challenging without computational support [8].

Ethanol Bridge Vibrational Modes

The ethanol moiety connecting the aromatic systems contributes characteristic aliphatic vibrations. The methyl C-H stretching modes appear around 2850-2950 cm⁻¹, overlapping with the methylthio C-H stretches [29] [34]. The methyl C-H bending vibrations contribute to absorptions around 1375-1450 cm⁻¹ [32].

The C-C stretching vibration of the ethyl chain appears in the range of 1000-1100 cm⁻¹ [32]. This absorption may overlap with the pyrrole ring breathing mode, requiring careful spectral deconvolution for precise assignment [32] [33].

Raman Spectroscopic Features

Raman spectroscopy provides complementary information to infrared spectroscopy, with different selection rules governing vibrational activity. The aromatic ring vibrations often appear with enhanced intensity in Raman spectra due to resonance effects [8] [33].

The ring breathing modes of both phenyl and pyrrole rings are typically strong in Raman spectra [33]. These vibrations appear around 1000-1100 cm⁻¹ and provide definitive identification of the aromatic character [33]. The relative intensities and exact frequencies help distinguish between different aromatic environments [33].

The C-S stretching vibrations may appear with enhanced intensity in Raman spectra compared to infrared [8] [35]. This enhancement facilitates the identification and assignment of organosulfur vibrational modes [8].

Functional GroupVibrational ModeIR Frequency (cm⁻¹)Raman ActivityIntensity
O-HStretching3200-3600MediumStrong, broad [29] [20]
N-H (pyrrole)Stretching3300-3500MediumMedium [30] [33]
Aromatic C-HStretching3000-3100MediumWeak-medium [30] [32]
Aliphatic C-HStretching2850-2950MediumMedium [29] [34]
Aromatic C=CStretching1450-1600StrongStrong [30] [32]
C-OStretching1100-1200MediumMedium [29] [31]
Ring breathingIn-plane bending1000-1100StrongStrong [33]
C-SStretching600-800MediumMedium-strong [8] [35]

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

233.08743528 g/mol

Monoisotopic Mass

233.08743528 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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